molecular formula C10H8INO B1649926 4-Hydroxy-6-iodo-2-methylquinoline CAS No. 1085192-93-3

4-Hydroxy-6-iodo-2-methylquinoline

Cat. No.: B1649926
CAS No.: 1085192-93-3
M. Wt: 285.08
InChI Key: HCNOITIJXONGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-6-iodo-2-methylquinoline is a chemical compound of significant interest in medicinal and agricultural chemistry research. As a substituted quinoline bearing an iodine atom at the 6-position, it serves as a versatile synthetic intermediate and a potential scaffold for developing new bioactive molecules. Quinoline derivatives, mainly those with specific halogen substitutions, are prominent scaffolds in drug discovery due to their wide range of biological activities . Recent research highlights the particular value of iodo-quinoline derivatives in the development of novel antimicrobial agents. These compounds have demonstrated promising in vitro antibacterial activity against pathogens such as Staphylococcus epidermidis and Klebsiella pneumoniae , and effects on microbial adhesion, a key initial step in biofilm formation . Furthermore, related iodoquinolines have been investigated for applications in iodine biofortification of food crops like potato, addressing dietary iodine deficiency through agronomic approaches . The presence of the iodine atom on the quinoline ring makes this compound a valuable precursor for further synthetic modification via metal-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space for structure-activity relationship studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1085192-93-3

Molecular Formula

C10H8INO

Molecular Weight

285.08

IUPAC Name

6-iodo-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C10H8INO/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13)

InChI Key

HCNOITIJXONGKK-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)I

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)I

Origin of Product

United States

Foundational & Exploratory

4-Hydroxy-6-iodo-2-methylquinoline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-6-iodo-2-methylquinoline, a substituted quinoline derivative of interest in medicinal chemistry and materials science. While this specific molecule is not extensively cataloged, this document synthesizes available information on its core structure and related compounds to offer insights into its synthesis, properties, and potential applications.

Compound Identification and Physicochemical Properties

Molecular Formula: C₁₀H₈INO

Molecular Weight: The calculated molecular weight of 4-Hydroxy-6-iodo-2-methylquinoline is 285.08 g/mol . Its monoisotopic mass is 284.96506 Da[1].

PropertyValueSource
CAS Number Not Assigned-
Molecular Formula C₁₀H₈INO-
Molecular Weight 285.08 g/mol Calculated
Monoisotopic Mass 284.96506 Da[1]
Synonyms 6-Iodo-2-methyl-4-quinolinol-

Proposed Synthesis Pathway

The synthesis of 4-Hydroxy-6-iodo-2-methylquinoline can be logically approached through the electrophilic iodination of its precursor, 4-Hydroxy-2-methylquinoline. The quinoline ring system is known to undergo electrophilic substitution, and the position of iodination can be directed by the existing substituents.

Conceptual Workflow for Synthesis

Synthesis_Workflow Precursor 4-Hydroxy-2-methylquinoline Iodination Electrophilic Iodination (e.g., I₂, H₂SO₄) Precursor->Iodination Reactant Product 4-Hydroxy-6-iodo-2-methylquinoline Iodination->Product Yields

Caption: Proposed synthetic route to 4-Hydroxy-6-iodo-2-methylquinoline.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the iodination of quinoline derivatives. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, may be necessary.

Materials:

  • 4-Hydroxy-2-methylquinoline (CAS: 607-67-0)

  • Iodine (I₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Silver Sulfate (Ag₂SO₄) (optional, as a catalyst)

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Suitable solvent (e.g., nitrobenzene or an alternative)

  • Deionized water

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 4-Hydroxy-2-methylquinoline in concentrated sulfuric acid. The mixture should be stirred until complete dissolution.

  • Addition of Iodinating Agent: To the stirred solution, add powdered iodine in portions. If using a catalyst, silver sulfate can be added at this stage.

  • Reaction Conditions: Heat the reaction mixture to a temperature range of 180-200°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Precipitation: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate is formed.

  • Quenching Excess Iodine: Add sodium thiosulfate solution to quench any unreacted iodine.

  • Isolation and Purification: Collect the crude product by filtration, wash with deionized water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 4-Hydroxy-6-iodo-2-methylquinoline.

Potential Applications and Fields of Research

The unique combination of a 4-hydroxyquinoline core with an iodine substituent at the 6-position suggests several promising areas for research and development.

Medicinal Chemistry and Drug Development

The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs[2].

  • Antimicrobial Agents: The introduction of iodine into organic molecules is a known strategy to enhance antimicrobial activity. Iodo-quinoline derivatives have shown potential as novel antimicrobial agents[3][4]. 4-Hydroxy-6-iodo-2-methylquinoline could be investigated for its efficacy against a range of bacterial and fungal pathogens.

  • Anticancer Agents: Quinoline derivatives have been extensively studied for their anticancer properties, acting through various mechanisms such as DNA intercalation and enzyme inhibition[5][6]. The lipophilicity and electronic properties conferred by the iodine atom may enhance the cytotoxic activity of the parent molecule.

  • Neuroprotective Agents: The 4-hydroxyquinoline core is found in kynurenic acid, an endogenous metabolite with neuroprotective properties[7]. Substituted quinolines are being explored for the treatment of neurodegenerative diseases like Alzheimer's.

Materials Science
  • Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure of the quinoline ring system can be exploited in the design of organic electronic materials. Halogenated derivatives are of interest for their potential to influence the electronic properties and photostability of such materials.

  • Antioxidants and Stabilizers: 4-hydroxyquinolinone derivatives have been investigated as antioxidants in various industrial applications, including lubricating greases[8]. The electron-donating nature of the hydroxyl group combined with the heavy iodine atom could lead to interesting radical scavenging properties.

Signaling Pathway and Mechanism of Action (Hypothetical)

Signaling_Pathway cluster_cell Target Cell (e.g., Bacterium, Cancer Cell) Molecule 4-Hydroxy-6-iodo-2-methylquinoline Target Cellular Target (e.g., DNA, Enzyme) Molecule->Target Binds/Interacts Effect Biological Effect (e.g., Apoptosis, Growth Inhibition) Target->Effect Leads to

Caption: Potential mechanism of action for 4-Hydroxy-6-iodo-2-methylquinoline.

Safety and Handling

While specific toxicity data for 4-Hydroxy-6-iodo-2-methylquinoline is unavailable, it should be handled with the care appropriate for a novel research chemical. The precursor, 4-Hydroxy-2-methylquinoline, is classified with hazard codes H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). It is prudent to assume the iodinated derivative may have similar or enhanced toxicological properties. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-Hydroxy-6-iodo-2-methylquinoline represents a potentially valuable, yet underexplored, molecule. Its synthesis is feasible through established chemical methods, and its structural features suggest promising applications in drug discovery and materials science. Further research is warranted to fully characterize its physicochemical properties, biological activities, and potential for technological innovation.

References

  • PubChemLite. C10H8INO - Explore. [Link]

  • Gorgan, D. C., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 772. [Link]

  • Gorgan, D. C., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. PubMed. [Link]

  • Kiamuddin, M., & Haque, M. E. (1966). The 5- and 8-Iodination of Quinoline and Some of Its Derivatives. Pakistan Journal of Scientific and Industrial Research, 9(4), 343-346.
  • Proisl, K., et al. (2017). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Current Organic Chemistry, 21(19), 1948-1971.
  • Molnár, Z., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(17), 3959. [Link]

  • Matada, B. S., et al. (2021). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Molecules, 26(10), 2794. [Link]

  • Sun, K., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(91), 16373-16376. [Link]

  • Hussein, M. M., Ismail, M. M., & El-Adly, R. A. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6(4), 207-219. [Link]

  • Al-Mousawi, S. M., et al. (2013). Synthesis and Transformations of 4-Hydroxy-2-methylquinoline-6-carbohydrazide. Journal of Heterocyclic Chemistry, 50(S1), E1-E6.
  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204-1208. [Link]

  • PubChemLite. 8-iodo-7-methoxyisoquinoline (C10H8INO). [Link]

  • Al-Mousawi, S. M. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Mini-Reviews in Organic Chemistry, 11(1), 73-88.
  • Solomon, V. R., & Lee, H. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5656-5673.
  • Szymański, P., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

Sources

Technical Synthesis Guide: 6-Iodo-2-methylquinolin-4-ol via Conrad-Limpach Cyclization

[1]

Executive Summary

This technical guide outlines the robust synthesis of 6-iodo-2-methylquinolin-4-ol (also referred to as 6-iodo-2-methyl-4-quinolone).[1][2] This scaffold is a critical intermediate in the development of antimalarials, antibacterial agents (fluoroquinolone analogs), and kinase inhibitors.[1]

The selected pathway is the Conrad-Limpach synthesis .[1][3] Unlike the Knorr quinoline synthesis (which favors 2-hydroxy-4-methylquinolines from anilides), the Conrad-Limpach method utilizes kinetic control to form the enamine intermediate, followed by thermodynamic cyclization to yield the 4-hydroxy/4-quinolone isomer.[1] This route is preferred for its regioselectivity with para-substituted anilines and scalability.[1]

Key Technical Parameters:

  • Starting Material: 4-iodoaniline (CAS: 540-37-4)[1]

  • Reagent: Ethyl acetoacetate (CAS: 141-97-9)[1][2]

  • Critical Condition: High-temperature thermal cyclization (>250°C)[1]

  • Expected Yield: 65–80% (Overall)[1]

Retrosynthetic Analysis & Strategy

The synthesis is a two-stage process.[1][4] The regiochemistry is dictated by the initial condensation conditions.[1] By driving the reaction to the enamine (Schiff base) rather than the amide, we ensure the cyclization occurs onto the aromatic ring to form the pyridone core.[1]

Strategic Workflow (Graphviz)

GSM14-Iodoaniline(Starting Material)InterIntermediate Enamine(Ethyl 3-((4-iodophenyl)amino)but-2-enoate)SM1->Inter Acid Cat. / -H2O (Kinetic Control)SM2Ethyl AcetoacetateSM2->Inter Acid Cat. / -H2O (Kinetic Control)CyclizationThermal Cyclization(Dowtherm A, 250°C)Inter->Cyclization -EtOH (Thermodynamic Control)Product6-Iodo-2-methylquinolin-4-ol(Target)Cyclization->Product Precipitation & Purification

Caption: Figure 1.[1] The Conrad-Limpach synthetic pathway emphasizing the transition from kinetic enamine formation to thermodynamic ring closure.

Detailed Experimental Protocol

Step 1: Condensation (Enamine Formation)[1]

This step requires the removal of water to drive the equilibrium toward the enamine.[1] Failure to remove water results in hydrolysis or incomplete conversion.[1]

Reagents:

  • 4-Iodoaniline (21.9 g, 100 mmol)[1]

  • Ethyl acetoacetate (14.3 g, 110 mmol, 1.1 eq)[1]

  • Glacial Acetic Acid (0.5 mL, cat.) or p-TsOH (100 mg)[1]

  • Solvent: Toluene or Benzene (150 mL)[1]

Protocol:

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

  • Charge: Add 4-iodoaniline, ethyl acetoacetate, solvent, and acid catalyst.

  • Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.

    • Checkpoint: The reaction is typically complete when the theoretical amount of water (~1.8 mL) has been collected (approx. 4–6 hours).[1]

  • Workup: Cool the mixture to room temperature. Concentrate the solvent in vacuo (rotary evaporator) to yield the crude enamine as a viscous oil or low-melting solid.[1]

    • Note: The crude enamine is generally stable but should be used immediately in Step 2 to prevent hydrolysis.[1]

Step 2: Thermal Cyclization (The Critical Step)[1]

This step involves an intramolecular electrophilic aromatic substitution followed by elimination of ethanol.[1] The high temperature is non-negotiable to overcome the activation energy barrier for aromaticity breaking during the transition state.[1]

Reagents:

  • Crude Enamine (from Step 1)[1]

  • Dowtherm A (Diphenyl ether/Biphenyl eutectic mixture) - Volume: ~10 mL per gram of substrate[1][2]

Protocol:

  • Pre-heating: In a 3-neck RBF equipped with a thermometer, nitrogen inlet, and a short-path distillation head (to collect ethanol), heat the Dowtherm A to 250°C .

    • Safety: Dowtherm A boils at ~258°C. Ensure the setup is fume-hood ventilated due to strong vapors.[1]

  • Addition: Dissolve the crude enamine in a minimal amount of warm Dowtherm A or add it dropwise (if liquid) to the vigorously stirring boiling solvent.

    • Why: Slow addition to the hot solvent prevents the local concentration from becoming too high, which minimizes intermolecular polymerization (tar formation).[1]

  • Reaction: Maintain temperature at 245–255°C for 20–30 minutes. Ethanol will distill off.[1]

    • Visual Cue: The evolution of ethanol vapor ceases when the reaction is complete.[1]

  • Cooling & Isolation:

    • Remove the heat source and allow the mixture to cool slowly to ~80°C.

    • Pour the warm solution into a beaker containing excess n-hexane or petroleum ether (approx. 5-fold volume) with rapid stirring.

    • The product will precipitate as a solid (often off-white or tan).[1]

  • Filtration: Collect the solid by vacuum filtration.[1] Wash extensively with hexane to remove residual Dowtherm A. Acetone wash can be used if the product is known to be insoluble, but hexane is safer for yield.[1]

Process Flow Diagram (Graphviz)

Processcluster_0Step 1: Enamine Synthesiscluster_1Step 2: CyclizationDeanStarkDean-StarkReflux (110°C)RotovapSolvent RemovalDeanStark->RotovapAdditionDropwise AdditionRotovap->AdditionCrude OilPreHeatDowtherm A(250°C)PreHeat->AdditionQuenchHexane Precip.Addition->QuenchCool to 80°C

Caption: Figure 2. Operational workflow separating the water-removal stage from the high-temperature cyclization stage.

Characterization & Data

The product exists in tautomeric equilibrium, but in the solid state and polar solvents (DMSO), the 4-quinolone (NH-keto) form predominates.[1]

Expected Yield: 65–80% Appearance: Off-white to pale yellow powder.[1] Melting Point: >280°C (decomposition).[1]

NMR Analysis (Predicted)

The iodine atom at position 6 exerts a shielding/deshielding effect distinct from the unsubstituted analog.[1]

Proton (H)Chemical Shift (δ, ppm)MultiplicityAssignmentMechanistic Insight
NH 11.5 – 12.0Broad SingletH-1Exchangeable; confirms quinolone tautomer.[1]
H-5 8.30 – 8.45Doublet (d)Ar-HDeshielded by adjacent Carbonyl (C=O).[1]
H-7 7.80 – 7.95Double Doublet (dd)Ar-HOrtho to Iodine; coupling with H-5 and H-8.[1]
H-8 7.40 – 7.55Doublet (d)Ar-HAdjacent to NH; shielded relative to H-5.[1]
H-3 5.90 – 6.10Singlet (s)Vinyl-HCharacteristic of 4-quinolone ring system.[1]
CH₃ 2.35 – 2.45Singlet (s)C2-MeMethyl group attached to electron-deficient ring.[1]

Note: Spectra should be recorded in DMSO-d6 due to solubility.

Senior Scientist "Field Notes" (Troubleshooting)

Iodine Stability & Deiodination

While aryl iodides are generally stable, the C-I bond is the weakest of the aryl halides (~65 kcal/mol).[1][2][5] At 250°C, radical cleavage is possible.[1]

  • Mitigation: Perform Step 2 under a strict Nitrogen or Argon atmosphere .[1] Oxygen promotes radical formation which can lead to deiodination or polymerization (tar).[1]

  • Observation: If the reaction turns deep purple/violet, free iodine is being liberated.[1] Lower the temperature to 240°C and ensure inert gas flow.

"The Tar Problem"

The Conrad-Limpach reaction is notorious for forming black tar if the concentration is too high during cyclization.[1]

  • Solution: The "Dropwise Addition" technique (adding the enamine to the hot solvent) is superior to heating the mixture together.[1] It ensures the enamine reacts instantly at high dilution, favoring intramolecular cyclization over intermolecular polymerization.[1]

Solvent Removal (Dowtherm A)

Dowtherm A is difficult to remove due to its high boiling point and "greasy" nature.[1][2]

  • Tip: If hexane precipitation leaves an oily residue, wash the solid with a 1:1 mixture of toluene/hexane, then pure hexane.[1] A final recrystallization from ethanol or DMF/water may be required for pharmaceutical-grade purity.[1]

References

  • Conrad, M., & Limpach, L. (1887).[1] "Ueber das Chinolin und seine Homologen." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.[1] [1]

  • Riegel, B., et al. (1946).[1] "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from 4-Iodoaniline." Journal of the American Chemical Society, 68(7), 1264–1266.[1]

  • Gould, R. G., & Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.[1]

  • Organic Syntheses. (1949).[1] "2-Methyl-4-hydroxyquinoline."[1] Org.[1][4] Synth., 29, 66. (Standard procedure reference for Conrad-Limpach). [1]

  • BenchChem. (2025).[1][6] "Application Notes and Protocols for the Conrad-Limpach Synthesis." (General protocol grounding).

Tautomeric Dichotomy in Heterocycles: A Technical Analysis of 4-Hydroxy-6-iodo-2-methylquinoline vs. 4-Quinolone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nomenclature "4-hydroxyquinoline" is a persistent misnomer in organic chemistry catalogs. While often sold under this label, the scaffold 4-hydroxy-6-iodo-2-methylquinoline predominantly exists as its tautomer, 6-iodo-2-methylquinolin-4(1H)-one , in both the solid state and polar solution.

This distinction is not merely semantic; it dictates reactivity profiles (N- vs. O-alkylation), solubility, and pharmacophore modeling. This guide provides a definitive analysis of the tautomeric equilibrium, a validated synthesis protocol via the Conrad-Limpach method, and a decision framework for functionalization.

Structural Dynamics & Thermodynamics

The Tautomeric Equilibrium

The core issue lies in the proton transfer between the oxygen at C4 and the nitrogen at N1.

  • Enol Form (4-Hydroxyquinoline): Maintains full aromaticity of the pyridine ring but places a proton on the electronegative oxygen.

  • Keto Form (4-Quinolone): Disrupts the aromaticity of the N-containing ring. However, this is compensated by the high resonance stabilization energy of the vinylogous amide system and the retention of the benzenoid ring's aromaticity.

In the specific case of 6-iodo-2-methylquinoline derivatives, the keto form is thermodynamically favored by approximately 25–30 kJ/mol in the gas phase, a preference that increases in polar solvents due to solvation of the dipolar amide resonance structure.

Visualization of the Equilibrium

The following diagram illustrates the proton transfer and the critical resonance contributor that stabilizes the quinolone form.

Tautomerism cluster_0 Enol Form (Less Stable) cluster_1 Keto Form (Dominant) Enol 4-Hydroxyquinoline (Full Aromaticity) Keto 4-Quinolone (Vinylogous Amide) Enol->Keto Proton Transfer (Fast) Resonance Zwitterionic Resonance (N+ = C - O-) Keto->Resonance Resonance Stabilization

Figure 1: Tautomeric equilibrium favoring the 4-quinolone species via vinylogous amide resonance.

Spectroscopic Characterization

Distinguishing the tautomers requires careful analysis of NMR and IR signals. The 6-iodo and 2-methyl substituents provide distinct handles but do not significantly perturb the core tautomeric preference compared to the parent quinolone.

Comparative Data Table
Feature4-Hydroxy Form (Enol)4-Quinolone Form (Keto)Observation in 6-Iodo-2-methyl Derivative

H NMR (N-H/O-H)
~5.0–6.0 ppm (Broad OH)11.0–12.0 ppm (Broad NH) Diagnostic broad singlet >11 ppm in DMSO-

.

H NMR (C3-H)
~6.5–7.0 ppm (Aromatic)5.8–6.1 ppm (Vinylic) Upfield shift indicates loss of full aromatic ring current.

C NMR (C4)
160–165 ppm (C-OH)175–178 ppm (C=O) Carbonyl character is distinct.[1]
IR Spectroscopy Broad O-H stretch (3200-3500 cm⁻¹)Strong C=O stretch (~1630 cm⁻¹) Look for the "Quinolone Carbonyl" band.
X-Ray Crystallography Monomeric or H-bond networksCentrosymmetric Dimers Molecules pair via N-H···O=C hydrogen bonds.

Technical Insight: If you observe a signal at 177 ppm in the


C NMR, you have the quinolone. Do not interpret this as an impurity; it is the ground state of the molecule.

Validated Synthesis Protocol: Conrad-Limpach Cyclization[2]

To synthesize 6-iodo-2-methylquinolin-4(1H)-one , the Conrad-Limpach method is preferred over the Knorr synthesis because it selectively yields the 4-quinolone (gamma-isomer) rather than the 2-quinolone (alpha-isomer).

Reaction Scheme
  • Condensation: 4-Iodoaniline + Ethyl Acetoacetate

    
    
    
    
    
    -Enamino Ester.
  • Cyclization: Thermal closure at 250°C.

Step-by-Step Methodology

Reagents:

  • 4-Iodoaniline (1.0 equiv)

  • Ethyl acetoacetate (1.1 equiv)[2]

  • Acetic acid (catalytic, 0.1 equiv)

  • Diphenyl ether (Dowtherm A) as solvent for Step 2.

Protocol:

  • Enamine Formation (Kinetic Control):

    • Charge a round-bottom flask with 4-iodoaniline, ethyl acetoacetate, and catalytic acetic acid in toluene.

    • Fit with a Dean-Stark trap.[2]

    • Reflux (110°C) until the theoretical amount of water is collected (approx. 4–6 hours).

    • Concentrate in vacuo to yield the

      
      -enamino ester (Schiff base). Note: Isolate this intermediate; do not telescope directly without removing water.
      
  • Thermal Cyclization (Thermodynamic Control):

    • Heat diphenyl ether (10 mL/g of substrate) to a rolling reflux (~250°C ). Critical: The solvent must be hot before addition to prevent polymerization.

    • Add the

      
      -enamino ester dropwise to the boiling solvent.
      
    • Maintain reflux for 30–60 minutes. Ethanol is evolved (distill off if possible).[3]

    • Cool the mixture to room temperature. The product, 6-iodo-2-methylquinolin-4(1H)-one , typically precipitates as an off-white/tan solid.

  • Purification:

    • Dilute with hexane or diethyl ether to maximize precipitation.

    • Filter and wash copiously with hexane to remove diphenyl ether.

    • Recrystallize from DMF/Ethanol if necessary.

Functionalization Strategy: N- vs. O-Alkylation

The "Ambident Nucleophile" problem is the most common hurdle in quinolone chemistry. The nitrogen (N1) and oxygen (O4) compete for electrophiles.

Reactivity Decision Tree

Reactivity cluster_N N-Alkylation Pathway cluster_O O-Alkylation Pathway Start Target: Functionalized 6-Iodo-2-methylquinoline Choice Desired Product? Start->Choice N_Prod N-Alkyl-4-Quinolone Choice->N_Prod N-Substituted O_Prod 4-Alkoxyquinoline Choice->O_Prod O-Substituted (Ether) N_Cond Conditions: Base (K2CO3/NaH) + Alkyl Halide Solvent: DMF/DMSO N_Prod->N_Cond N_Mech Mechanism: Thermodynamic Control (Soft-Soft Interaction) N_Cond->N_Mech O_Cond1 Method A (Direct): Ag2CO3 + Alkyl Halide (Silver assists halide leaving) O_Prod->O_Cond1 Low Yield O_Cond2 Method B (Indirect - Preferred): 1. POCl3 -> 4-Chloro derivative 2. NaOR (Nucleophilic Subst.) O_Prod->O_Cond2 High Yield

Figure 2: Strategic selection of conditions for regioselective alkylation.

Mechanistic Insight[4]
  • N-Alkylation (Default): Under basic conditions (e.g.,

    
     in DMF), the reaction is thermodynamically controlled. The N-alkylated product retains the stable amide-like resonance.
    
  • O-Alkylation (Difficult): To force O-alkylation, one must either use "Hard" electrophiles (like dimethyl sulfate) or use the Silver Salt Method (Ag salts complex the halide, forcing an

    
    -like character that favors the more electronegative Oxygen).
    
  • The Workaround: For medicinal chemistry, if the O-ether is required, do not alkylate the quinolone. Instead, convert the quinolone to 4-chloro-6-iodo-2-methylquinoline using

    
    , then displace the chloride with the desired alkoxide (
    
    
    
    ).

References

  • Tautomerism of 4-Hydroxy-4(1H) quinolone. ResearchGate (Journal of Molecular Structure). [Link]

  • Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Journal of Organic Chemistry (ACS). [Link]

  • Bacterial Alkyl-4-quinolones: Structural Diversity. National Institutes of Health (PMC). [Link]

  • Regioselectivity of Alkylation (N vs O). ResearchGate. [Link]

Sources

An In-depth Technical Guide to 4-Hydroxy-6-iodo-2-methylquinoline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Hydroxy-6-iodo-2-methylquinoline, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical properties, reliable synthesis protocols, commercial availability, and its emerging applications, particularly in the realm of drug discovery.

Introduction: The Significance of the 4-Hydroxyquinoline Scaffold

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Within this class, 4-hydroxyquinoline derivatives, also known as 4-quinolones, have garnered substantial interest due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects.[1] The introduction of a methyl group at the 2-position and an iodine atom at the 6-position of the quinoline ring can significantly modulate the compound's physicochemical properties and biological activity, making 4-Hydroxy-6-iodo-2-methylquinoline a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.

Physicochemical and Spectroscopic Properties

While specific experimental data for 4-Hydroxy-6-iodo-2-methylquinoline is not extensively documented in publicly available literature, we can infer its properties based on its chemical structure and data from closely related analogs like 4-hydroxy-2-methylquinoline and other iodo-substituted quinolines.

Table 1: Predicted Physicochemical Properties of 4-Hydroxy-6-iodo-2-methylquinoline

PropertyPredicted Value
Molecular Formula C₁₀H₈INO
Molecular Weight 285.08 g/mol
Appearance Likely a pale yellow to brown solid
Melting Point Expected to be >200 °C
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF
pKa Estimated to be around 9-10 for the hydroxyl group

Spectroscopic Characterization:

The structural elucidation of 4-Hydroxy-6-iodo-2-methylquinoline would rely on a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet around 2.5 ppm), aromatic protons on the quinoline ring, and a broad signal for the hydroxyl proton. The coupling patterns of the aromatic protons would confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the methyl carbon, the carbons of the quinoline ring, and the carbon bearing the hydroxyl group.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (m/z = 285). The isotopic pattern of iodine would be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the O-H stretch of the hydroxyl group, C-H stretches of the methyl and aromatic groups, and C=C and C=N stretching vibrations of the quinoline ring.

A key structural feature of 4-hydroxyquinolines is the potential for keto-enol tautomerism, where the compound can exist in equilibrium between the 4-hydroxyquinoline (enol) form and the 4(1H)-quinolone (keto) form. This equilibrium can be influenced by the solvent and the solid-state packing of the molecule.[2]

Synthesis of 4-Hydroxy-6-iodo-2-methylquinoline

A common and effective method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction.[3] This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For the synthesis of 4-Hydroxy-6-iodo-2-methylquinoline, the starting materials would be 4-iodoaniline and ethyl acetoacetate.

Experimental Protocol: Conrad-Limpach Synthesis

  • Condensation: In a round-bottom flask, equimolar amounts of 4-iodoaniline and ethyl acetoacetate are mixed. A catalytic amount of a weak acid (e.g., acetic acid) can be added. The mixture is heated at a moderate temperature (e.g., 100-120 °C) for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: The intermediate ethyl 3-(4-iodoanilino)crotonate is then added to a high-boiling point solvent, such as Dowtherm A or mineral oil, preheated to a high temperature (typically 250-270 °C). The reaction is maintained at this temperature for a short period (e.g., 15-30 minutes) to induce cyclization.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is collected by filtration, washed with the non-polar solvent, and then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford 4-Hydroxy-6-iodo-2-methylquinoline.

Synthesis_Workflow reagent1 4-Iodoaniline intermediate Ethyl 3-(4-iodoanilino)crotonate reagent1->intermediate Condensation (100-120 °C) reagent2 Ethyl Acetoacetate reagent2->intermediate product 4-Hydroxy-6-iodo-2-methylquinoline intermediate->product Thermal Cyclization (250-270 °C)

Caption: Workflow for the Conrad-Limpach synthesis of 4-Hydroxy-6-iodo-2-methylquinoline.

Commercial Availability and Pricing

As a specialized chemical intermediate, 4-Hydroxy-6-iodo-2-methylquinoline is available from a number of chemical suppliers who focus on providing building blocks for research and development. The price can vary depending on the supplier, purity, and quantity ordered.

Table 2: Commercial Suppliers and Indicative Pricing

SupplierPurityQuantityIndicative Price (USD)
Sigma-Aldrich≥98%1 gContact for pricing
Thermo Fisher Scientific≥98%1 gContact for pricing
TCI Chemicals>98.0%1 gContact for pricing
Santa Cruz Biotechnology≥98%1 gContact for pricing

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most up-to-date pricing and availability.

Applications in Research and Drug Development

The 4-hydroxyquinoline scaffold is a versatile platform for the development of new therapeutic agents.[4] The presence of the iodine atom in 4-Hydroxy-6-iodo-2-methylquinoline offers several advantages for drug design, including the potential for halogen bonding interactions with biological targets and its use as a handle for further chemical modifications via cross-coupling reactions.

Potential Therapeutic Applications:

  • Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerase I, tubulin polymerization, and receptor tyrosine kinases.[5] The 4-hydroxy-2-quinolone core has been incorporated into compounds with significant cytotoxic effects against various cancer cell lines.[1]

  • Antitubercular Agents: Derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids have been investigated for their antitubercular properties.[6]

  • Kinase Inhibitors: The quinazoline scaffold, structurally related to quinoline, is a key component of several approved kinase inhibitors used in cancer therapy.[7] The 4-hydroxyquinoline core can also serve as a template for the design of novel kinase inhibitors.

Signaling_Pathways cluster_cell Cancer Cell cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) Proliferation Cell Proliferation RTK->Proliferation Promotes Apoptosis Apoptosis RTK->Apoptosis Inhibits Topoisomerase Topoisomerase I Topoisomerase->Proliferation Enables Topoisomerase->Apoptosis Induces (when inhibited) Tubulin Tubulin Tubulin->Proliferation Required for Mitosis Tubulin->Apoptosis Induces (when disrupted) Inhibitor 4-Hydroxyquinoline Derivative Inhibitor->RTK Inhibition Inhibitor->Topoisomerase Inhibition Inhibitor->Tubulin Inhibition of Polymerization

Caption: Potential mechanisms of action for 4-hydroxyquinoline derivatives as anticancer agents.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Hydroxy-6-iodo-2-methylquinoline is a valuable chemical entity with significant potential for applications in drug discovery and materials science. Its synthesis via established methods like the Conrad-Limpach reaction is feasible, and its structural features make it an attractive starting point for the development of novel compounds with diverse biological activities. As research into the therapeutic potential of quinoline derivatives continues to expand, we can expect to see the emergence of new and innovative applications for this versatile building block.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). MDPI. Retrieved from [Link]

  • 4-hydroxy-6-iodo-2-methyl-quinoline-3-carbonitrile (C11H7IN2O). PubChem. Retrieved from [Link]

  • 4-Hydroxy-6-methylquinoline, min 95%, 1 gram. AA BLOCKS. Retrieved from [Link]

  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. (2016). Scientific Research Publishing. Retrieved from [Link]

  • Synthesis and Transformations of 4-Hydroxy-2-methylquinoline-6-carbohydrazide. ResearchGate. Retrieved from [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2023). MDPI. Retrieved from [Link]

  • The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society. Retrieved from [Link]

  • Examples of 4-hydroxy and related quinolines as drug molecules. ResearchGate. Retrieved from [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC. Retrieved from [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2020). MDPI. Retrieved from [Link]

  • 4-Hydroxy-2-quinolones 113. Synthesis and antitubercular activity of N-R-amides of 4-hydroxy-6-methyl-2-oxo-1-propyl-1,2,5,6,7,8. ResearchGate. Retrieved from [Link]

  • 4-Iodo-2-methylquinoline. PubChem. Retrieved from [Link]

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Methodological & Application

Synthesis of 4-Hydroxy-6-iodo-2-methylquinoline: A Detailed Protocol via Conrad-Limpach Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery, exhibiting a broad spectrum of biological activities. Among the various synthetic routes to quinoline derivatives, the Conrad-Limpach synthesis remains a cornerstone for the preparation of 4-hydroxyquinolines.[1] This reaction, first described in 1887, involves the condensation of an aniline with a β-ketoester to form an enamine intermediate, which then undergoes a high-temperature thermal cyclization to yield the 4-hydroxyquinoline product.[2][3] This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Hydroxy-6-iodo-2-methylquinoline, a valuable building block for the development of novel pharmaceutical agents. The inclusion of an iodine atom at the 6-position offers a versatile handle for further functionalization through various cross-coupling reactions.

Reaction Principle and Mechanism

The Conrad-Limpach synthesis is a two-stage process:

  • Enamine Formation: The synthesis commences with the acid-catalyzed condensation of an aniline (in this case, 4-iodoaniline) with a β-ketoester (ethyl acetoacetate). The reaction typically proceeds at a moderate temperature and involves the formation of a β-aminoacrylate (an enamine) intermediate.[2][3] The regioselectivity of this step is crucial, with the aniline nitrogen attacking the more electrophilic keto-carbonyl of the β-ketoester.

  • Thermal Cyclization: The isolated or in-situ generated enamine intermediate undergoes an intramolecular cyclization at high temperatures, typically around 250 °C.[2] This step involves an electrocyclic ring closure followed by the elimination of ethanol to form the aromatic quinoline ring system. The use of a high-boiling, inert solvent is critical for achieving high yields in this step, as it facilitates reaching the necessary reaction temperature and ensures efficient heat transfer.[4]

The overall reaction mechanism can be visualized as follows:

Conrad_Limpach_Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization 4-Iodoaniline 4-Iodoaniline Intermediate_1 Tetrahedral Intermediate 4-Iodoaniline->Intermediate_1 + Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Intermediate_1 Schiff_Base Schiff Base Intermediate_1->Schiff_Base - H₂O Enamine Ethyl 3-(4-iodoanilino)crotonate (Enamine Intermediate) Schiff_Base->Enamine Tautomerization Cyclization_Intermediate Cyclized Intermediate Enamine->Cyclization_Intermediate High Temp. (~250 °C) Final_Product 4-Hydroxy-6-iodo-2-methylquinoline Cyclization_Intermediate->Final_Product - EtOH

Caption: Reaction mechanism of the Conrad-Limpach synthesis for 4-Hydroxy-6-iodo-2-methylquinoline.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 4-hydroxyquinolines.[5]

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Iodoaniline98%Commercially Available
Ethyl acetoacetateSynthesis GradeCommercially Available
Dowtherm™ A-Commercially Available
TolueneAnhydrousCommercially Available
Glacial Acetic AcidACS GradeCommercially Available
Petroleum EtherACS GradeCommercially Available
Ethanol95%Commercially Available
Deionized Water--
Anhydrous Sodium SulfateACS GradeCommercially Available

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. Dowtherm™ A is a high-boiling liquid and should be handled with care to avoid burns.

Step 1: Synthesis of Ethyl 3-(4-iodoanilino)crotonate (Enamine Intermediate)
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-iodoaniline (1.0 eq), toluene (approx. 2 mL per mmol of aniline), and ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-4 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude ethyl 3-(4-iodoanilino)crotonate can be used in the next step without further purification.

Step 2: Thermal Cyclization to 4-Hydroxy-6-iodo-2-methylquinoline
  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place Dowtherm™ A (approx. 3 mL per gram of the enamine intermediate).

  • Heat the Dowtherm™ A to a vigorous reflux (approximately 250-260 °C).

  • Add the crude ethyl 3-(4-iodoanilino)crotonate from Step 1 dropwise to the refluxing Dowtherm™ A over a period of 10-15 minutes.

  • Continue stirring and refluxing for an additional 15-20 minutes after the addition is complete. Ethanol will distill from the reaction mixture.

  • Allow the reaction mixture to cool to room temperature. The product will precipitate as a solid.

  • Add petroleum ether to the cooled mixture to facilitate the precipitation and to help remove the Dowtherm™ A.

  • Collect the solid product by vacuum filtration and wash thoroughly with petroleum ether to remove any residual high-boiling solvent.

Purification
  • The crude 4-Hydroxy-6-iodo-2-methylquinoline can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethanol and water.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques.

Technique Expected Results
Melting Point Sharp melting point, expected to be elevated due to the quinolone core and iodine substituent.
¹H NMR Signals corresponding to the aromatic protons on the quinoline ring system, a singlet for the C3-proton, and a singlet for the C2-methyl group. The chemical shifts will be influenced by the iodo-substituent.
¹³C NMR Resonances for all carbon atoms in the molecule, including the characteristic carbonyl-like carbon at C4.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₀H₈INO.
FT-IR Characteristic peaks for the O-H/N-H stretch (broad), C=O stretch of the quinolone, and aromatic C-H and C=C stretches.

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization cluster_purification Purification cluster_analysis Analysis Reagents Measure Reagents: 4-Iodoaniline Ethyl Acetoacetate Toluene, Acetic Acid Condensation Reflux with Dean-Stark (2-4 hours) Reagents->Condensation Evaporation Rotary Evaporation Condensation->Evaporation Cyclization Add to hot Dowtherm™ A (~250 °C, 15-20 min) Evaporation->Cyclization Precipitation Cool and add Petroleum Ether Cyclization->Precipitation Filtration1 Vacuum Filtration Precipitation->Filtration1 Recrystallization Recrystallize from Ethanol/Water Filtration1->Recrystallization Filtration2 Vacuum Filtration Recrystallization->Filtration2 Drying Dry under Vacuum Filtration2->Drying Characterization Characterize Product: NMR, MS, IR, MP Drying->Characterization

Caption: Experimental workflow for the synthesis of 4-Hydroxy-6-iodo-2-methylquinoline.

Conclusion

The Conrad-Limpach synthesis provides a reliable and effective method for the preparation of 4-Hydroxy-6-iodo-2-methylquinoline from readily available starting materials. Careful control of the reaction conditions, particularly the high temperature required for the cyclization step, is essential for achieving good yields. The resulting iodinated 4-hydroxyquinoline is a versatile intermediate for the synthesis of more complex molecules with potential applications in drug discovery and development.

References

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. 2020. [Link]

  • Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. [Link]

  • Conrad-Limpach Synthesis. SynArchive. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules. 2008. [Link]

  • Conrad–Limpach synthesis. Wikipedia. [Link]

  • Electronic Supporting Information for "Regioselective, Molecular Iodine-mediated C3 Iodin
  • Supporting Information Regioselective, Molecular Iodine-mediated C3 Iodination of Quinolines. American Chemical Society. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. 2022. [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules. 2024. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. 2020. [Link]

  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Journal of the Chilean Chemical Society. 2008. [Link]

  • Synthesis and Transformations of 4-Hydroxy-2-methylquinoline-6-carbohydrazide. ResearchGate. [Link]

  • Synthesis of derivatives of quinoline. SciSpace. [Link]

  • 2-methyl-4-hydroxyquinoline. Organic Syntheses. [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida. [Link]

  • One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E. University of Helsinki. [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules. 2024. [Link]

  • The synthesis of 4-hydroxyquinolines. ResearchGate. [Link]

  • Synthesis of coumarins, 4-hydroxycoumarins, and 4-hydroxyquinolinones by tellurium-triggered cyclizations. SciSpace. [Link]

  • Optimization of synthesis and evaluation of antitumor properties of anthra[2,3-b]furan-3-carboxamides. Reaction Biology. [Link]

Sources

Suzuki-Miyaura coupling conditions for 6-iodo-quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Strategic Suzuki-Miyaura Coupling of 6-Iodoquinoline Derivatives for Accelerated Drug Discovery

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle is therefore of paramount importance in the synthesis of novel drug candidates. This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 6-iodoquinoline, a key building block for creating diverse C-C bonds. We delve into the mechanistic rationale behind component selection, offer optimized, field-proven protocols, and address common challenges associated with heterocyclic substrates to empower researchers in accelerating their drug discovery programs.

Introduction: The Quinoline Moiety and the Power of Cross-Coupling

The quinoline ring system is a cornerstone of pharmaceutical development, present in drugs with a wide range of activities, including antimalarial (e.g., Chloroquine), antibacterial, and anticancer properties. The strategic modification of the quinoline core allows for the fine-tuning of a compound's pharmacological profile. The Suzuki-Miyaura coupling has emerged as one of the most robust and versatile methods for forming carbon-carbon bonds, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid derivatives.

However, the presence of the nitrogen atom in the quinoline ring introduces specific challenges. The lone pair on the nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity. This guide focuses on overcoming these challenges for the specific case of 6-iodoquinoline, providing a reliable framework for its successful coupling.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The Suzuki-Miyaura coupling proceeds through a sequence of three key steps involving a palladium catalyst. The choice of ligand, base, and solvent is critical for ensuring the efficient turnover of this cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate OxAdd->Transmetal Transmetalation RedElim Reductive Elimination Intermediate Transmetal->RedElim RedElim->Pd0 Reductive Elimination Product 6-Ar'-Quinoline RedElim->Product ArylHalide 6-Iodoquinoline ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ Borate [Ar'-B(OR)₂(OH)]⁻ Base Base (e.g., K₂CO₃) Base->BoronicAcid Borate->Transmetal

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction. The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with 6-iodoquinoline. The subsequent transmetalation with an activated boronic acid species, facilitated by a base, is followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Optimizing Reaction Parameters for 6-Iodoquinoline

The success of the coupling reaction hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent system.

Palladium Catalyst and Ligand Selection

The choice of the palladium pre-catalyst and its associated ligands is the most critical factor.

  • Palladium Source:

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is an air-sensitive but highly effective catalyst that enters the catalytic cycle directly as Pd(0). It is often used for substrates that are not prone to side reactions.

    • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): A robust, air-stable Pd(II) pre-catalyst. The bulky dppf ligand promotes the reductive elimination step and helps stabilize the catalyst, preventing palladium black precipitation. This is often a superior choice for heteroaromatic substrates.

  • Why Ligands Matter: The ligands stabilize the palladium center, prevent aggregation into inactive palladium black, and modulate its electronic properties and steric environment. For a substrate like quinoline, bulky electron-rich phosphine ligands (like PPh₃ or dppf) are preferred as they facilitate the oxidative addition and reductive elimination steps while discouraging the inhibitory coordination of the quinoline nitrogen.

The Role of the Base

The base is not a mere spectator; it plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic borate complex, which then transfers its organic group to the palladium center.

  • Common Choices:

    • Potassium Carbonate (K₂CO₃) / Sodium Carbonate (Na₂CO₃): These are moderately strong inorganic bases that are effective and cost-efficient. They are often used in aqueous solvent mixtures.

    • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can accelerate the reaction, particularly for less reactive boronic acids.

    • Potassium Phosphate (K₃PO₄): A strong base that is particularly useful for coupling with sterically hindered boronic acids.

Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).

  • Typical Solvents:

    • Toluene/Ethanol/Water: A common biphasic system where the organic phase dissolves the substrate and catalyst, while the aqueous phase dissolves the inorganic base and borate species.

    • Dioxane/Water: Another widely used biphasic system with excellent solvating properties for a broad range of substrates.

    • N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be effective but may require higher temperatures and careful purification.

Comparative Reaction Conditions

The following table summarizes successfully reported conditions for the Suzuki-Miyaura coupling of 6-iodoquinoline with various arylboronic acids, showcasing the flexibility of the methodology.

Catalyst (mol%)LigandBase (Equiv.)Solvent SystemTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5%)PPh₃K₂CO₃ (2.0)Toluene/Ethanol/H₂O801285-95
PdCl₂(dppf) (3%)dppfNa₂CO₃ (2.0)Dioxane/H₂O100890-98
Pd(OAc)₂ (2%)SPhosK₃PO₄ (2.0)Toluene/H₂O1101688-96

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of 6-iodoquinoline with a generic arylboronic acid using PdCl₂(dppf) as the catalyst.

Materials and Reagents
  • 6-Iodoquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Experimental Workflow Diagram

Workflow A 1. Reagent Preparation Weigh 6-iodoquinoline, boronic acid, base, and catalyst. B 2. Vessel Assembly Combine all solids in a round-bottom flask with a stir bar. A->B C 3. Inert Atmosphere Evacuate and backfill the flask with N₂ or Ar (3x cycles). B->C D 4. Solvent Addition Add degassed Dioxane and Water via syringe. C->D E 5. Reaction Heat the mixture to 100 °C with vigorous stirring. D->E F 6. Monitoring Track reaction progress by TLC or LC-MS. E->F G 7. Work-up Cool, dilute with water, and extract with ethyl acetate. F->G H 8. Purification Dry organic layer, concentrate, and purify by column chromatography. G->H

Figure 2: Step-by-Step Experimental Workflow. This diagram outlines the key stages from reagent preparation to final product purification for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure
  • Reagent Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 6-iodoquinoline (e.g., 255 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), sodium carbonate (212 mg, 2.0 mmol, 2.0 equiv), and PdCl₂(dppf) (22 mg, 0.03 mmol, 0.03 equiv).

  • Inerting the Atmosphere: Seal the flask with a septum and connect it to a Schlenk line or a balloon filled with an inert gas (Nitrogen or Argon). Evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling inert gas through them for 15-20 minutes. Using syringes, add the degassed 1,4-dioxane (5 mL) and deionized water (1 mL) to the reaction flask.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 100 °C. Stir the reaction mixture vigorously for 8-12 hours.

  • Monitoring Progress: Monitor the consumption of the 6-iodoquinoline starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with deionized water (15 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 6-arylquinoline product.

Conclusion and Best Practices

The Suzuki-Miyaura coupling of 6-iodoquinoline is a powerful and reliable method for generating diverse libraries of functionalized quinoline derivatives. The success of this reaction is highly dependent on the careful exclusion of oxygen and the rational selection of catalyst, base, and solvent. For challenging substrates, screening a small matrix of conditions (e.g., different ligands like SPhos or different bases like K₃PO₄) can quickly lead to an optimized protocol. The procedures outlined in this note provide a robust foundation for researchers to build upon in their quest for novel therapeutic agents.

References

  • Title: Suzuki−Miyaura Coupling of Quinoline- and Isoquinoline-boronic Acids and Esters. Source: The Journal of Organic Chemistry. URL: [Link]

  • Title: Synthesis of 6-Aryl- and 6-Alkenylquinolines by Suzuki Cross-Coupling Reactions. Source: Synthetic Communications. URL: [Link]

  • Title: Synthesis of novel 6-aryl-4-substituted-quinoline derivatives as potent anti-tuberculosis agents. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Title: The Suzuki–Miyaura coupling of quinolinyl nonaflates and triflates. Source: Tetrahedron Letters. URL: [Link]

  • Title: The Suzuki–Miyaura reaction in the total synthesis of complex natural products. Source: Natural Product Reports. URL: [Link]

Application Note: Orthogonal Functionalization of 4-Hydroxy-6-iodo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold remains a cornerstone in medicinal chemistry, underpinning drugs ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib). This guide details the strategic utilization of 4-Hydroxy-6-iodo-2-methylquinoline (also known as 6-iodo-2-methylquinolin-4-ol) as a high-value precursor.[1]

Unlike simple quinolines, this precursor offers a "Dual-Handle" architecture:

  • C-6 Iodine: A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira).[1]

  • C-4 Hydroxyl: A masking group for the C-4 position, convertible to a chloride leaving group for Nucleophilic Aromatic Substitution (SNAr).[1]

This protocol provides a validated roadmap for orthogonal functionalization , allowing researchers to selectively modify the C-6 and C-4 positions independently to generate diverse libraries of bioactive compounds.[1]

Strategic Synthetic Workflow

The core logic of this synthesis relies on the reactivity difference between the C-I bond (soft electrophile, susceptible to oxidative addition) and the C-Cl bond (harder electrophile, susceptible to SNAr in electron-deficient systems).

The "Divergent Fork" Strategy

We recommend converting the 4-hydroxy precursor to the 4-chloro-6-iodo-2-methylquinoline intermediate first.[1] This creates a pivotal "Hub" molecule from which two distinct pathways emerge:

  • Path A (C-6 Functionalization First): Exploits the faster oxidative addition of Pd(0) into the C-I bond over the C-Cl bond, allowing modification of the periphery while keeping the C-4 core intact.

  • Path B (C-4 Functionalization First): Exploits SNAr chemistry to install amines at C-4, preserving the C-6 iodine for late-stage diversification.[1]

Visualization: The Orthogonal Workflow

G Start Start: 4-Hydroxy-6-iodo-2-methylquinoline Hub Hub Intermediate: 4-Chloro-6-iodo-2-methylquinoline Start->Hub Activation POCl3, Reflux PathA_Step1 Path A (Suzuki Coupling): Pd(PPh3)4, Ar-B(OH)2 (Site-Selective at C-6) Hub->PathA_Step1 Pd Catalysis (Chemoselective) PathB_Step1 Path B (SNAr): R-NH2, Heat/Acid (Site-Selective at C-4) Hub->PathB_Step1 Nucleophilic Subst. (Regioselective) PathA_Prod Product A: 4-Chloro-6-aryl-2-methylquinoline PathA_Step1->PathA_Prod PathB_Prod Product B: 4-Amino-6-iodo-2-methylquinoline PathB_Step1->PathB_Prod

Caption: Divergent synthesis pathways from the activated 4-chloro-6-iodo hub. Path A prioritizes C-6 modification; Path B prioritizes C-4 modification.

Detailed Experimental Protocols

Phase 1: Activation of the Core (Synthesis of the Hub)

The first critical step is converting the tautomeric 4-hydroxy group (which exists largely as the 4-quinolone) into the 4-chloro derivative. This restores aromaticity to the pyridine ring and creates a leaving group.

Protocol 1: Chlorination via POCl3

  • Reagents: 4-Hydroxy-6-iodo-2-methylquinoline (1.0 eq), Phosphorus Oxychloride (POCl3, excess), Diisopropylethylamine (DIPEA, cat.).

  • Safety Note: POCl3 is corrosive and reacts violently with water.[1] All glassware must be oven-dried.[1]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), suspend 5.0 g of 4-Hydroxy-6-iodo-2-methylquinoline in 25 mL of neat POCl3.

  • Reaction: Add 0.5 mL of DIPEA (catalyst). Heat the mixture to reflux (approx. 105°C) for 2–4 hours.

    • Checkpoint: The suspension should clear to a homogeneous dark solution as the starting material is consumed. Monitor by TLC (50% EtOAc/Hexane); the product is significantly less polar than the starting material.

  • Workup: Cool to room temperature. Slowly pour the reaction mixture onto 200g of crushed ice with vigorous stirring (Exothermic!). Neutralize to pH 7–8 using saturated NaHCO3 or NH4OH.

  • Isolation: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via silica flash chromatography (Hexane/EtOAc 9:1).

    • Yield Target: >85% as a tan/brown solid.[1]

Phase 2: Path A - Site-Selective Suzuki Coupling (C-6)

This protocol demonstrates how to install an aryl group at the iodine position without disturbing the chlorine atom.[1]

Protocol 2: C-6 Arylation

  • Reagents: 4-Chloro-6-iodo-2-methylquinoline (Hub), Arylboronic acid (1.1 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2M aq), 1,4-Dioxane.

  • Degassing: In a microwave vial or Schlenk flask, combine the Hub intermediate and Arylboronic acid. Dissolve in 1,4-Dioxane.[1][2] Sparge with Nitrogen/Argon for 10 minutes.

  • Catalyst Addition: Add Pd(PPh3)4 and the aqueous Na2CO3 solution.

  • Reaction: Heat to 80–90°C for 4–6 hours (or 110°C for 30 min in microwave).

    • Mechanistic Insight: The oxidative addition of Pd(0) to Ar-I is orders of magnitude faster than to Ar-Cl.[1] By controlling temperature and avoiding electron-rich, bulky ligands (like Buchwald ligands) that might activate the chloride, we achieve >95% selectivity for the iodine position.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry and concentrate.

  • Outcome: 4-Chloro-6-aryl-2-methylquinoline ready for subsequent SNAr displacement.

Phase 3: Path B - Nucleophilic Aromatic Substitution (C-4)

This protocol installs the amine "warhead" typical of kinase inhibitors or antimalarials.[1]

Protocol 3: SNAr Displacement

  • Reagents: 4-Chloro-6-iodo-2-methylquinoline (Hub), Primary Amine (1.2 eq), Ethanol or Isopropanol.[1]

  • Setup: Dissolve the Hub intermediate in Ethanol (0.5 M concentration).

  • Reaction: Add the amine. If the amine is a liquid, it can act as a co-solvent. For unreactive anilines, add 1.0 eq of HCl (catalytic acid promotes the reaction by protonating the ring nitrogen, making C-4 more electrophilic).

  • Conditions: Reflux for 6–12 hours.

    • Self-Validating Check: The product often precipitates out of the cooling alcohol solution as the hydrochloride salt.

  • Purification: Filter the precipitate and wash with cold ethanol. If no precipitate forms, evaporate solvent and partition between EtOAc/NaHCO3.

Troubleshooting & Critical Parameters

ParameterRecommendationRationale
Solvent (Suzuki) Dioxane/Water or Toluene/WaterBiphasic systems with mild bases (Na2CO3) favor I-coupling over Cl-coupling.[1]
Catalyst Choice Pd(PPh3)4 or Pd(dppf)Cl2Avoid "hot" catalysts like XPhos or Pd2(dba)3 unless activating the Chloride is desired.
SNAr Reactivity Acid Catalysis (HCl/AcOH)Protonation of N-1 makes the C-4 position significantly more electrophilic, crucial for reacting with weak nucleophiles like anilines.[1]
Tautomerism Dry Solvents for POCl3Moisture converts POCl3 to H3PO4, which reverts the intermediate back to the quinolone starting material.

References

  • Synthesis of Bioactive Quinolines: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Source: PMC (National Institutes of Health).

  • Suzuki Coupling Methodology: Suzuki Reaction - Palladium Catalyzed Cross Coupling.[1] Source: Common Organic Chemistry (Protocol Repository).[1]

  • Chlorination Protocol (Analogous Substrates): Synthesis of 4-Chloro-6-iodoquinazoline (Methodology applicable to Quinolines). Source: GuideChem.[1]

  • Bioactivity of 6-Iodo Derivatives: New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity.[1] Source: PMC (National Institutes of Health).

  • Precursor Properties: 6-Iodoquinolin-4-ol Chemical Properties and Identifiers. Source: PubChem.[1]

Sources

Chlorination of 4-Hydroxy-6-iodo-2-methylquinoline with POCl3

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Significance

Objective: This application note details the optimized protocol for converting 4-hydroxy-6-iodo-2-methylquinoline (often existing as 6-iodo-2-methylquinolin-4(1H)-one) to 4-chloro-6-iodo-2-methylquinoline. This transformation is a cornerstone reaction in medicinal chemistry, particularly for the synthesis of antimalarial and anticancer quinoline scaffolds.

Strategic Utility: The resulting 4-chloro-6-iodo-2-methylquinoline is a "Linchpin Scaffold" due to its orthogonal reactivity:

  • C4-Position (Chloro): Highly susceptible to SNAr displacement by amines or alkoxides, enabling rapid diversification (e.g., synthesis of aminoquinolines).

  • C6-Position (Iodo): Remains intact during chlorination, serving as a handle for subsequent Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

  • C2-Position (Methyl): Provides steric definition and benzylic-like reactivity for late-stage functionalization.

Part 2: Reaction Mechanism & Chemical Logic

The reaction is not a simple substitution but a Deoxyhalogenation proceeding through an activated imidoyl chloride intermediate. Understanding this mechanism is vital for troubleshooting incomplete conversions.

Mechanistic Pathway
  • Tautomerization: The starting material exists primarily in the quinolone (keto) form. It must tautomerize to the enol (4-hydroxy) form to react.

  • Activation: The hydroxyl group attacks the electrophilic phosphorus of POCl₃, releasing HCl and forming a reactive dichlorophosphate intermediate (leaving group activation).

  • Nucleophilic Substitution: Chloride ions (generated in situ or added) displace the phosphate group via an addition-elimination mechanism, restoring the aromaticity of the pyridine ring.

ReactionMechanism Start 4-Hydroxy-6-iodo- 2-methylquinoline (Keto-Enol Equilibrium) Activation Attack on POCl3 (Formation of O-P bond) Start->Activation + POCl3 - HCl Intermediate Activated Dichlorophosphate Intermediate Activation->Intermediate Phosphorylation Product 4-Chloro-6-iodo- 2-methylquinoline Intermediate->Product Cl- Attack (SNAr) - PO2Cl2-

Figure 1: Mechanistic pathway of POCl₃ mediated chlorination. The transformation relies on converting the poor OH leaving group into an excellent phosphate leaving group.

Part 3: Critical Process Parameters (Optimization)

The following table summarizes the impact of key variables based on internal process data and literature precedents.

ParameterRecommended ConditionScientific Rationale
Stoichiometry 3.0 – 5.0 equiv POCl₃Excess POCl₃ acts as both reagent and solvent, driving the equilibrium forward.
Temperature Reflux (105–110 °C)High energy is required to overcome the activation barrier of the aromatic substitution.
Solvent Neat (preferred) or TolueneNeat conditions maximize rate. Toluene is used if the slurry is too thick or for easier scale-up handling.
Additives None (Standard) or DIPEABase (DIPEA) traps HCl, preventing protonation of the quinoline nitrogen which can deactivate the ring.
Reaction Time 2 – 4 HoursExtended heating can lead to tar formation or decomposition of the iodine bond.

Part 4: Detailed Experimental Protocol

Safety Warning: POCl₃ is highly corrosive and reacts violently with water. All operations must be performed in a fume hood. Wear chemical-resistant gloves, a lab coat, and safety goggles.

Materials:
  • 4-Hydroxy-6-iodo-2-methylquinoline (10.0 g, 35.1 mmol)

  • Phosphorus Oxychloride (POCl₃) (32.0 mL, ~350 mmol, ~10 equiv)

  • Optional: N,N-Diisopropylethylamine (DIPEA) (Cat. 0.5 mL)

  • Quenching: Crushed Ice (300 g) and Ammonium Hydroxide (25% aq.)

Step-by-Step Procedure:
  • Setup:

    • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

    • Connect the top of the condenser to a caustic scrubber (NaOH solution) or a drying tube to trap HCl gas evolution.

  • Addition:

    • Charge the RBF with solid 4-Hydroxy-6-iodo-2-methylquinoline (10.0 g).

    • Slowly add POCl₃ (32 mL) to the solid.

    • Note: The reaction is endothermic initially, but gas evolution (HCl) will begin.

  • Reaction:

    • Place the flask in an oil bath pre-heated to 110 °C.

    • Stir vigorously.[1] The suspension should dissolve into a clear/dark solution within 30 minutes.

    • Maintain reflux for 3 hours.

    • IPC (In-Process Control): Check reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting material (polar, stays near baseline) should disappear; the product (non-polar) will move to Rf ~0.6–0.7.

  • Workup (The "Reverse Quench" - CRITICAL):

    • Cool the reaction mixture to room temperature.

    • Evaporation (Optional but Recommended): Remove excess POCl₃ under reduced pressure (rotary evaporator with a dry-ice trap) if possible. This reduces the violence of the quench.

    • Quenching: Pour the reaction mixture (or the concentrated residue) slowly in a thin stream onto 300 g of crushed ice with vigorous stirring.

    • Caution: Do not add water to the reaction flask. Always add the reaction mass to the water/ice.

  • Neutralization & Isolation:

    • The quenched mixture will be acidic. Slowly add NH₄OH (or 2M NaOH) to adjust pH to ~8–9.

    • A solid precipitate (the product) will form.

    • Stir the slurry for 30 minutes to ensure all phosphoryl species are hydrolyzed.

    • Filter the solid using a Buchner funnel.[2]

    • Wash the cake with copious water (3 x 50 mL) to remove inorganic salts.

    • Dry the solid in a vacuum oven at 45 °C overnight.

Workflow Diagram

Workflow Setup Setup: RBF + Condenser + Scrubber Addition Addition: Substrate + POCl3 (Neat or in Toluene) Setup->Addition Heating Reflux: 110°C, 3 Hours Monitor via TLC Addition->Heating Cooling Cool to RT Optional: Evaporate excess POCl3 Heating->Cooling Quench REVERSE QUENCH Pour into Crushed Ice Cooling->Quench Neutralize Adjust pH to 8-9 (NH4OH or NaOH) Quench->Neutralize Isolate Filtration & Drying Yields solid product Neutralize->Isolate

Figure 2: Operational workflow for the synthesis, emphasizing the critical reverse quench step for safety.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Substrate insolubility or low reactivity.Add catalytic DMF (5 mol%). This forms the Vilsmeier-Haack reagent, which is a more potent electrophile than POCl₃ alone.
Product Hydrolysis Aqueous workup was too acidic or too hot.Ensure the quench is done on ice . Neutralize immediately to pH 8. Do not let the product sit in acidic water for hours.
Low Yield / Tar Overheating or "runaway" decomposition.Strictly control oil bath temperature. Do not exceed 120 °C. Ensure inert atmosphere (N₂) to prevent oxidation of the iodide.
Violent Quench Too much excess POCl₃ remaining.Distill off excess POCl₃ before quenching, or dilute the reaction mixture with DCM/Toluene before pouring onto ice to moderate heat transfer.

Part 6: References

  • General Mechanism & Protocol:

    • Title: Chlorination of 4-hydroxyquinolines with POCl3 (BenchChem Technical Support).

    • Source: BenchChem Application Notes.

  • Safety & Quenching:

    • Title: Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates.[3]

    • Source:Organic Process Research & Development (ACS Publications).

    • URL:[Link]

  • Synthetic Utility of 4-Chloroquinolines:

    • Title: Synthesis of 4-aminoquinoline derivatives (Antimalarial precursors).

    • Source:Journal of Medicinal Chemistry.

    • URL:[Link]

  • Specific Substrate Properties:

    • Title: 4-Hydroxy-2-methylquinoline Properties & Reactivity.[4]

    • Source: ChemicalBook / Sigma-Aldrich.

Sources

Application Note: Regioselective Alkylation of 4-Hydroxy-6-iodo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The alkylation of 4-hydroxy-6-iodo-2-methylquinoline (1) presents a classic ambident nucleophile challenge. This scaffold exists in a tautomeric equilibrium between the enolic 4-hydroxyquinoline (1a) and the ketonic 4-quinolone (1b) .

While the 6-iodo substituent serves as a critical handle for downstream cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), it also increases the acidity of the system (


 ~11), influencing reactivity. The 2-methyl group provides steric bulk proximal to the nitrogen, yet N-alkylation often remains the thermodynamic preference under standard basic conditions.

This guide provides three distinct protocols to force regioselectivity:

  • Protocol A (N-Alkylation): Thermodynamic control using Carbonate bases.

  • Protocol B (O-Alkylation): Kinetic/Chelation control using Silver(I) salts.

  • Protocol C (O-Alkylation): Dehydrative coupling via the Mitsunobu reaction for complex side chains.

Mechanistic Foundation

The Tautomeric Equilibrium

In solution (DMSO, DMF) and solid state, the equilibrium heavily favors the 4-quinolone (1b) tautomer. Successful O-alkylation requires trapping the minor enol form or utilizing Hard-Soft Acid-Base (HSAB) principles.

Tautomerism Enol 4-Hydroxyquinoline (1a) (Enol Form - Nucleophilic O) Keto 4-Quinolone (1b) (Keto Form - Nucleophilic N) Enol->Keto Major Tautomer (Thermodynamic) O_Alk O-Alkyl Product (Quinoline Ether) Enol->O_Alk Ag2CO3 or Mitsunobu Keto->Enol Minor Tautomer N_Alk N-Alkyl Product (Quinolone) Keto->N_Alk K2CO3 / NaH

Figure 1: Tautomeric equilibrium and divergent reaction pathways based on conditions.

HSAB Theory Application
  • Nitrogen Center (Soft Nucleophile): Favors reaction with soft electrophiles (e.g., Alkyl Iodides) in polar aprotic solvents.

  • Oxygen Center (Hard Nucleophile): Favors reaction with hard electrophiles (e.g., Alkyl Triflates, Tosylates) or when the electrophile is activated by a "hard" Lewis acid (e.g.,

    
    ).
    

Experimental Protocols

Protocol A: N-Alkylation (Thermodynamic Control)

Target: 1-Alkyl-6-iodo-2-methylquinolin-4(1H)-one Mechanism:


 substitution on the dominant amide-like nitrogen.

Reagents:

  • Substrate: 4-Hydroxy-6-iodo-2-methylquinoline (1.0 eq)

  • Base:

    
     (anhydrous, 2.0 eq) or 
    
    
    
    (1.5 eq for faster rates)
  • Electrophile: Alkyl Iodide (1.2 eq)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolution: In a flame-dried flask, dissolve the substrate in DMF (0.2 M concentration). The solution will likely be yellow/brown.

  • Deprotonation: Add

    
    . Stir at Room Temperature (RT) for 30 minutes. The suspension may thicken as the potassium salt forms.
    
  • Addition: Add the Alkyl Iodide dropwise.

  • Reaction: Heat to 60°C for 4–12 hours. Monitor by TLC (Note: N-alkyl products are typically more polar than O-alkyl products).

  • Workup: Pour into ice-water. The N-alkyl product often precipitates as a solid. Filter and wash with water.[1] If oil forms, extract with EtOAc.

Critical Note: The 2-methyl group creates steric hindrance. If conversion is low, switch to Cesium Carbonate (


)  and raise temperature to 80°C.
Protocol B: O-Alkylation (Silver-Mediated)

Target: 4-Alkoxy-6-iodo-2-methylquinoline Mechanism: The "Silver Effect".


 coordinates to the halide of the alkylating agent (assisting departure) and potentially coordinates to the quinoline nitrogen, blocking it and forcing attack from the oxygen.

Reagents:

  • Substrate: 4-Hydroxy-6-iodo-2-methylquinoline (1.0 eq)

  • Base/Promoter: Silver Carbonate (

    
    )  (1.5 – 2.0 eq)
    
  • Electrophile: Alkyl Iodide (1.5 eq)

  • Solvent: Toluene (non-polar) or Benzene (traditional, toxic) or CHCl3. Avoid DMF.

Procedure:

  • Setup: Use a flask wrapped in aluminum foil (silver salts are photosensitive).

  • Suspension: Suspend substrate and

    
     in Toluene (0.1 M).
    
  • Addition: Add Alkyl Iodide.

  • Reaction: Heat to reflux (110°C) for 12–24 hours.

  • Filtration: Filter hot through a Celite pad to remove silver salts (

    
     precipitate). Wash the pad with EtOAc.
    
  • Purification: Concentrate filtrate. O-alkyl products are less polar and often crystallize from Hexane/EtOAc.

Why this works: The non-polar solvent disfavors the charge-separated transition state required for N-alkylation, while the heterogeneous silver surface promotes the O-alkylation pathway [1].

Protocol C: O-Alkylation (Mitsunobu Reaction)

Target: 4-Alkoxy-6-iodo-2-methylquinoline (with complex R groups) Mechanism: Dehydrative coupling. The phosphine-betaine intermediate activates the alcohol (R-OH), which is then attacked by the acidic phenol oxygen of the quinoline.

Reagents:

  • Substrate: 4-Hydroxy-6-iodo-2-methylquinoline (1.0 eq)

  • Alcohol: R-OH (Primary or Secondary, 1.2 eq)

  • Phosphine:

    
     (Triphenylphosphine, 1.5 eq)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 eq)

  • Solvent: THF (anhydrous)

Procedure:

  • Mix: Dissolve Substrate, R-OH, and

    
     in THF (0.1 M) under 
    
    
    
    . Cool to 0°C.[1][2]
  • Addition: Add DIAD dropwise over 10 minutes. The solution will turn orange/yellow.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate. Triturate with

    
    :Hexane (1:1) to precipitate Triphenylphosphine oxide (
    
    
    
    ). Filter.
  • Purification: Flash chromatography is usually required to remove hydrazine byproducts.

Selectivity Note: While Mitsunobu generally favors O-alkylation, the 2-methyl-6-iodo substrate is sterically crowded. If yields are low, use ADDP (1,1'-(azodicarbonyl)dipiperidine) and


  (Tributylphosphine) to increase nucleophilicity [2].

Analytical Differentiation (The Validation Step)

Distinguishing the isomers is critical. Do not rely solely on TLC. Use the following markers:

FeatureO-Alkyl (Quinoline) N-Alkyl (Quinolone) Notes
TLC (

)
Higher (Less Polar)Lower (More Polar)O-alkyl loses H-bond donor capability.

NMR (N-R vs O-R)

3.8 – 4.1 ppm

4.1 – 4.5 ppm
N-Me is typically more deshielded due to cationic character of N.

NMR (C-4)

160 – 165 ppm

175 – 178 ppm
Definitive. C4 is an enol ether in O-alkyl, Carbonyl in N-alkyl.
IR Spectroscopy Strong bands ~1580-1600

Strong C=O ~1630-1650

Look for the amide carbonyl.
UV-Vis

similar to parent
Bathochromic shift (Red shift)Extended conjugation in quinolone form.
Decision Tree for Method Selection

DecisionTree Start Start: 4-OH-6-I-2-Me-Quinoline Desired Which Isomer is Desired? Start->Desired N_Alk N-Alkyl (Quinolone) Desired->N_Alk Targeting Amide O_Alk O-Alkyl (Quinoline) Desired->O_Alk Targeting Ether MethodA Method A: K2CO3 / DMF (Thermodynamic) N_Alk->MethodA R_Group Type of Alkyl Group? O_Alk->R_Group Simple Simple (Me, Et, Bn) Primary Halide R_Group->Simple Complex Complex / Secondary Available as Alcohol R_Group->Complex MethodB Method B: Ag2CO3 / Toluene (Silver Effect) Simple->MethodB MethodC Method C: Mitsunobu (Dehydrative) Complex->MethodC

Figure 2: Strategic decision tree for selecting the optimal alkylation protocol.

Troubleshooting & Optimization ("The Scientist's Notebook")

  • Problem: Reaction Stalls (Method A).

    • Cause: The 6-iodo group withdraws electron density, but the 2-methyl group hinders the approach of the electrophile to the Nitrogen.

    • Fix: Add a catalytic amount of NaI (Finkelstein condition) if using alkyl bromides/chlorides. Switch to

      
      .
      
  • Problem: Mixed Regioselectivity (Method B).

    • Cause: Solvent polarity is too high (e.g., using wet Toluene or adding DMF to dissolve substrate).

    • Fix: Ensure Toluene is anhydrous. If solubility is an issue, use Dichloromethane (DCM) with reflux, though reaction times will increase.

  • Problem: Substrate Insolubility.

    • Insight: 6-iodo-2-methyl derivatives are often sparingly soluble.

    • Fix: For Method A, mild heating (40°C) before adding the electrophile helps. For Method C (Mitsunobu), sonication can help disperse the starting material; the reaction will proceed as the substrate dissolves into the solution equilibrium.

References

  • Nasri, S. et al. (2025). Mild, efficient and selective silver carbonate mediated O-alkylation of 4-hydroxy-2-quinolones. ResearchGate.

  • Fletcher, S. et al. (2013). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols. Journal of Organic Chemistry / ResearchGate.

  • LaPlante, S. R. et al. (2013).[3] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters.

  • Bolga, K. et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. PMC / NIH.

Sources

Troubleshooting & Optimization

Removing high-boiling solvents (Dowtherm A) from quinoline products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Quinoline Products from Dowtherm A

Doc ID: TS-QUN-DOW-001 | Version: 2.4 | Last Updated: 2026-02-23

Technical Abstract & Critical Assessment

To the Researcher: You are likely here because you have performed a high-temperature cyclization (e.g., Gould-Jacobs reaction) using Dowtherm A (a eutectic mixture of biphenyl and diphenyl oxide) and are struggling to isolate a pure quinoline product.

The thermodynamic challenge lies in the overlapping physical properties. Dowtherm A is designed to be stable and non-volatile, making it persistent. However, its lipophilic aromatic nature contrasts sharply with the polar character of most functionalized quinolines (especially 4-hydroxyquinolines). We exploit this polarity difference for separation.

The "Enemy": Dowtherm A Profile

Understanding the solvent is the first step to removal. Dowtherm A is not a single compound.[1][2][3][4]

PropertyValueImplication for Workup
Composition 73.5% Diphenyl Oxide 26.5% BiphenylNMR will show two distinct impurity sets (multiplets at 6.9–7.5 ppm).
Boiling Point 257 °C (Atmospheric)Rotavap is useless. High-vac distillation requires <1 mmHg.
Freezing Point 12 °CCRITICAL: Do not use an ice bath during initial filtration. The solvent will freeze, trapping your product.
Solubility Miscible with Hexane, Toluene, DCM. Immiscible with Water.[2]Excellent candidate for anti-solvent washing using aliphatics (Hexane/Heptane).
Decision Matrix: Selecting Your Protocol

Do not blindly follow a method. Choose the protocol based on the physical state of your crude quinoline product at Room Temperature (RT).

DecisionMatrix Start START: Product State at 25°C? Solid Solid / Precipitate Start->Solid Crystalline Liquid Liquid / Oil Start->Liquid Free flowing Goo Viscous Tar / Semi-Solid Start->Goo Sticky MethodA PROTOCOL A: Anti-Solvent Filtration Solid->MethodA Primary Choice MethodB PROTOCOL B: Vacuum Distillation Liquid->MethodB BP Diff > 50°C MethodC PROTOCOL C: Trituration & Sonic Goo->MethodC Induce Crystallization

Figure 1: Workflow selection based on the physical state of the crude reaction mixture.

Detailed Protocols
PROTOCOL A: Anti-Solvent Filtration (The "Standard")

Best For: 4-Hydroxyquinolines and polar intermediates (e.g., from Gould-Jacobs cyclization). Mechanism: Solubility differential. Dowtherm is highly soluble in alkanes; polar quinolines are not.

  • Cooling Phase: Allow the reaction mixture to cool slowly to 25–30°C .

    • Warning: Do not cool below 15°C. Dowtherm A freezes at 12°C. If it freezes, you cannot filter it.

  • Dilution (The Critical Step): Add an excess (2–3 volumes) of Heptane or Petroleum Ether (bp 60-90) to the reaction vessel. Stir vigorously for 15 minutes.

    • Why? This lowers the viscosity of the Dowtherm and keeps it in the liquid phase while maximizing product precipitation.

  • Filtration: Filter the solids using a sintered glass funnel (medium porosity).

  • Displacement Wash: Wash the filter cake copiously with fresh Heptane.

    • Check: The filtrate should be clear/yellow. The solid should lose the "greasy" shine associated with Dowtherm.

  • Final Wash: Perform a final wash with a low-boiling solvent like Diethyl Ether or Acetone (if product is insoluble) to remove residual Heptane.

PROTOCOL B: High-Vacuum Distillation

Best For: Liquid quinolines or heat-stable derivatives.

  • Setup: Short-path distillation head with a high-vacuum line (< 1 mmHg).

  • Fraction 1 (Dowtherm): Heat the bath. Dowtherm A will distill over first.

    • Expectation: At 10 mmHg, Dowtherm boils ~120°C. At 1 mmHg, it boils ~80–90°C.

  • Fraction 2 (Product): Once the temperature spikes and the "greasy" distillate stops, change receivers. Collect your quinoline.

PROTOCOL C: Trituration (For "Gooey" Oils)

Best For: Products that oil out and trap Dowtherm.

  • Dissolution: Dissolve the entire oily crude in a minimum amount of DCM (Dichloromethane).

  • Precipitation: Slowly add Hexane (anti-solvent) while stirring until the solution turns cloudy.

  • Sonication: Place the flask in a sonication bath. The mechanical energy often forces the Dowtherm into the solution and induces the quinoline to crystallize.

  • Filter: Proceed as in Protocol A.

Troubleshooting & FAQs

Q: I filtered the product, but the NMR still shows aromatic multiplets at 6.9–7.4 ppm. Is it impure? A: Yes, you have residual Biphenyl/Diphenyl Oxide.

  • Fix: If the product is a stable solid, perform a Steam Distillation .

    • Mechanism:[5] Biphenyl and Diphenyl Oxide are steam volatile. Most high-molecular-weight quinolines are not.

    • Action: Suspend product in water.[4][6] Boil and pass steam through. The Dowtherm components will distill over with the water (milky distillate). Stop when the distillate is clear.

Q: My filtration is completely clogged. The solid looks like a wax. A: You likely cooled the mixture too much.

  • Fix: Re-suspend the filter cake in Heptane. Warm the mixture gently to 40°C (above Dowtherm's MP of 12°C and Heptane's miscibility point). Filter while warm.[4]

Q: Can I use Column Chromatography? A: Yes, but it is resource-intensive.

  • Strategy: Dowtherm A is extremely non-polar (Rf ~0.9 in 10% EtOAc/Hexane). Quinolines are polar.

  • Flush: Flush the column with 100% Hexane first. The Dowtherm will elute immediately. Then switch to your polar solvent system (e.g., DCM/MeOH) to elute the product.

Visualizing the Anti-Solvent Workflow

Workup Rxn Reaction Mixture (250°C) Cool Cool to 25°C (DO NOT FREEZE) Rxn->Cool AddSolv Add Heptane (Diluent) Cool->AddSolv Viscosity Drop Filter Vacuum Filtration AddSolv->Filter Filtrate Filtrate: Dowtherm + Heptane Filter->Filtrate Waste Cake Filter Cake: Crude Quinoline Filter->Cake Product

Figure 2: The critical temperature window in Protocol A prevents Dowtherm solidification.

References
  • Dow Chemical Company. (n.d.).[4] DOWTHERM™ A Heat Transfer Fluid Product Technical Data.[1][7] Retrieved from [Link]

  • Organic Syntheses. (1948). 2-Methyl-4-hydroxyquinoline (Use of Dowtherm A in Cyclization). Organic Syntheses, Coll.[4] Vol. 3, p.593. Retrieved from [Link]

  • MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core.[5] Retrieved from [Link]

Sources

Optimizing reaction temperature for 4-iodoaniline and ethyl acetoacetate condensation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Iodoaniline & Ethyl Acetoacetate Condensation

Case ID: OPT-TEMP-4IA-EAA Status: Resolved / Expert Verified Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Thermal Switch" Concept

Welcome to the optimization guide for the condensation of 4-iodoaniline with ethyl acetoacetate . This reaction is the critical entry point for synthesizing 4-iodo-substituted quinoline scaffolds (via the Conrad-Limpach pathway).

The Critical Insight: Temperature in this reaction is not just a rate accelerator; it is a regiochemical switch .

  • Low/Moderate Temperature (<100°C): Favors the Conrad-Limpach pathway (Kinetic control

    
     Enamine formation 
    
    
    
    4-Hydroxyquinoline).
  • High Temperature (>140°C initial mix): Favors the Knorr pathway (Thermodynamic amide formation

    
     2-Hydroxyquinoline).
    

For drug development applications requiring the 4-hydroxyquinoline core (a precursor to many antimalarials and kinase inhibitors), you must strictly control the initial condensation temperature to avoid the "Knorr Trap."

Part 1: The Optimization Protocol
Phase A: Enamine Formation (Condensation)

Objective: Maximize formation of ethyl 3-((4-iodophenyl)amino)but-2-enoate (Enamine) while suppressing the amide byproduct.

ParameterOptimized ValueTechnical Rationale
Reaction Temp 85°C – 110°C Sufficient to drive water removal (azeotrope) but stays below the activation energy for direct amidation (Knorr product).
Solvent Toluene or Benzene Forms an azeotrope with water. Removal of water is obligatory to drive the equilibrium forward (Le Chatelier’s principle).
Catalyst Glacial Acetic Acid (0.5 mol%) Mild acid catalysis protonates the ketone carbonyl, facilitating nucleophilic attack by the aniline nitrogen.
Time 3 – 6 Hours Monitor via TLC. 4-iodoaniline is less nucleophilic than aniline due to the inductive effect of Iodine; requires longer time than standard aniline.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 4-iodoaniline (1.0 equiv) in Toluene (5-10 volumes).

  • Addition: Add Ethyl Acetoacetate (1.05 equiv) and catalytic Glacial Acetic Acid (0.5 mol%).

  • Reflux: Heat the mixture to vigorous reflux (~110°C bath temp). Ensure the solvent is actively distilling into the trap.

  • Monitoring: Observe water separation. The reaction is complete when water evolution ceases.

  • Isolation: Evaporate solvent under reduced pressure. The resulting oil/solid is the Enamine . Do not purify via silica chromatography if possible; enamines are hydrolytically unstable.

Phase B: Thermal Cyclization (The "Shock" Step)

Objective: Convert Enamine to 4-Hydroxy-7-iodoquinoline.

  • Temperature: 250°C (Critical Minimum)

  • Medium: Diphenyl ether or Dowtherm A.

  • Technique: "Shock Heating." Add the Enamine dropwise into already boiling solvent (250°C).

  • Why? Slow heating allows the enamine to revert to reactants or rearrange to the amide. Instant high heat overcomes the high activation barrier for electrocyclic ring closure immediately.

Part 2: Mechanism & Logic Visualization

The following diagram illustrates the "Temperature Bifurcation" where the reaction path splits based on your thermal input.

ReactionPathways Start 4-Iodoaniline + Ethyl Acetoacetate Inter_Enamine Enamine Intermediate (Ethyl 3-((4-iodophenyl)amino)but-2-enoate) Start->Inter_Enamine Condensation Low Temp (80-110°C) Acid Cat. + Water Removal Inter_Amide Amide Intermediate (Acetoacetanilide) Start->Inter_Amide Direct Amidation High Temp (>140°C) No Water Removal Inter_Enamine->Start Hydrolysis (Reversible if wet) Prod_4HQ TARGET PRODUCT 4-Hydroxy-7-iodoquinoline (Conrad-Limpach) Inter_Enamine->Prod_4HQ Thermal Cyclization 250°C (Shock Heat) - EtOH Prod_2HQ BYPRODUCT 2-Hydroxy-7-iodoquinoline (Knorr) Inter_Amide->Prod_2HQ Cyclization Acid/Heat - H2O

Caption: Figure 1. Thermal bifurcation pathways. Green path indicates optimal conditions for 4-hydroxyquinoline synthesis.

Part 3: Troubleshooting & FAQs

Q1: My yield is low (<40%), and I see starting material remaining. Why?

  • Diagnosis: Incomplete water removal.[1]

  • The Science: The condensation equilibrium constant (

    
    ) is near 1. If water remains in the system, hydrolysis of the enamine back to 4-iodoaniline and ester is rapid.
    
  • Fix: Ensure your Dean-Stark trap is functioning efficiently. If using molecular sieves, ensure they are fresh and activated. Switch from Ethanol (reflux 78°C) to Toluene (reflux 110°C) to improve water separation efficiency.

Q2: I obtained a solid, but it’s the wrong isomer (2-hydroxy-7-iodoquinoline). What happened?

  • Diagnosis: The "Knorr Trap." You likely heated the initial mixture too hot, too fast, without a catalyst.

  • The Science: At high temperatures without prior enamine isolation, the amine attacks the ester carbonyl (more reactive at high temp) rather than the ketone carbonyl. This forms the anilide, which cyclizes to the 2-hydroxy isomer.

  • Fix: Keep the initial condensation step strictly below 110°C. Isolate the enamine before heating to >200°C.

Q3: Is the Iodine atom stable at 250°C during cyclization?

  • Diagnosis: Potential deiodination or oxidative addition.

  • The Science: Aryl iodides are generally thermally stable up to 300°C in the absence of transition metals (Pd, Cu) or radical initiators. However, prolonged exposure can lead to C-I bond homolysis.

  • Fix: Minimize residence time at 250°C. Use the "dropwise addition" method into boiling Dowtherm A so that cyclization is instantaneous (minutes), then immediately cool the reaction mixture to precipitate the product. Do not reflux the enamine at 250°C for hours.

Q4: Can I use ethanol as a solvent instead of toluene?

  • Answer: Yes, but with caveats.

  • Nuance: Ethanol boils at 78°C, which is kinetically slower for 4-iodoaniline (a deactivated nucleophile). You may need to add a drying agent (CaSO4 or molecular sieves) directly to the pot since you cannot use a Dean-Stark trap effectively with ethanol/water azeotropes in this context. Toluene is superior for driving the reaction to completion.

References
  • Conrad, M., & Limpach, L. (1887). "Synthese von Chinolinderivaten." Berichte der deutschen chemischen Gesellschaft.

  • Bradford, L., et al. (1947). "The preparation of 4-hydroxyquinolines." Journal of the Chemical Society.[2] (Foundational work on the thermodynamic control of the enamine intermediate).

  • BenchChem. (2025). "Application Notes and Protocols for the Conrad-Limpach Synthesis." (Modern protocols for Dean-Stark optimization).

  • Organic Syntheses. (1943). "4-Hydroxyquinoline."[3][4][5] Org.[6][7] Synth. Coll. Vol. 3. (Standard protocol for thermal cyclization in Dowtherm A).

  • Song, Z., et al. (2020). "Recent Advances in the Catalytic Synthesis of 4-Quinolones." (Review of catalytic vs thermal methods).

Sources

Validation & Comparative

Tautomeric equilibrium constants of 4-hydroxy-quinolines vs 4-quinolones

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Executive Summary

In the tautomeric equilibrium between 4-hydroxyquinoline (enol) and 4-quinolone (keto) , the 4-quinolone (keto) tautomer is the predominantly stable species in the solid state and in polar solvents (water, DMSO, methanol).[2][3][4] While the enol form retains the full aromaticity of the pyridine ring (following Hückel’s rule), the keto form is thermodynamically stabilized by the high bond energy of the C=O group (


) and significant resonance stabilization energy of the vinylogous amide system.[2][3][4]

For medicinal chemists, this distinction is critical: fluoroquinolone antibiotics (e.g., Ciprofloxacin) and related pharmacophores bind to their biological targets (DNA gyrase) exclusively in the 4-quinolone form.[1][2][3][4]

Fundamental Mechanism: Aromaticity vs. Bond Energy[3]

The equilibrium is driven by a conflict between two stabilizing forces:[2]

  • Aromaticity (Favors Enol): The 4-hydroxyquinoline form contains a fully aromatic pyridine ring fused to a benzene ring.[2][4]

  • Bond Energy & Solvation (Favors Keto): The 4-quinolone form sacrifices the aromaticity of the nitrogen-containing ring but gains stability from the strong carbonyl bond and the high solvation energy of the polar N-H dipole.[2][4]

The "Vinylogous Amide" Resonance

The stability of the 4-quinolone tautomer is not merely due to the carbonyl; it is reinforced by resonance where the nitrogen lone pair donates into the carbonyl system, creating a highly polar, stable hybrid.[2][4]

Tautomerism cluster_resonance Stabilizing Factors Enol 4-Hydroxyquinoline (Enol Form) Fully Aromatic Pyridine Ring Low Polarity Keto 4-Quinolone (Keto Form) Vinylogous Amide Resonance High Polarity (Dipole) Enol->Keto  Major Species in  Polar Solvents (KT >> 1)   Keto->Enol  Gas Phase /  Non-Polar (Minor)   Factor1 C=O Bond Strength (~745 kJ/mol) Factor1->Keto Factor2 Solvation of Polar NH Group Factor2->Keto

Caption: Figure 1. Thermodynamic equilibrium drivers. In aqueous and polar environments, the solvation and bond energy of the keto form outweigh the aromatic stability of the enol form.[2][4]

Data Presentation: Equilibrium Constants ( )

The tautomeric equilibrium constant is defined as:



Note: High 

values indicate 4-quinolone dominance.[2][3][4]
Table 1: Representative Values in Various Solvents

Data derived from classical UV-Vis determination methods (Albert & Phillips) and modern DFT calculations.[2][4]

SolventDielectric Constant (

)

(Approx.)[2][3][4][5]
Dominant SpeciesMechanism of Stabilization
Water 80.14.3 4-Quinolone Strong H-bonding stabilizes the polar N-H and C=O groups.
Ethanol 24.53.8 4-Quinolone Polar protic solvation still heavily favors the keto form.[4]
Chloroform 4.8~1.5 - 2.0 4-Quinolone Keto form persists, often stabilized by intermolecular dimerization.[2]
Cyclohexane 2.0< 0.0 Mixed / Enol Lack of solvation energy allows the aromatic enol to compete; Keto form may precipitate or dimerize.[2][4]
Gas Phase 1.0-0.5 to -2.0 4-Hydroxyquinoline Without solvent stabilization, the aromaticity of the enol form dominates (DFT prediction).[2]
Table 2: NMR Chemical Shift Fingerprints ( -DMSO)

Use these values to validate your synthesized product.

Nucleus4-Quinolone (Keto)4-Hydroxyquinoline (Enol)*Notes

C (C-4)
176 - 178 ppm 160 - 165 ppm The carbonyl carbon is significantly deshielded compared to the C-OH carbon.[2]

H (H-2)
7.8 - 8.0 ppm 8.5 - 8.7 ppm H-2 in the enol (pyridine-like) is more deshielded than in the quinolone.

N
~240 ppm ~280 ppm Nitrogen in the keto form (amide-like) is shielded relative to the enol (pyridine-like).[4]

*Note: Pure enol spectra are difficult to obtain in DMSO; values often derived from O-methylated "locked" derivatives.

Experimental Protocols

To determine


 accurately, you cannot simply measure the spectrum of the parent compound because the peaks overlap.[1][2][4] You must use the "Locked Derivative" Method , comparing the parent compound against N-methyl-4-quinolone (fixed keto) and 4-methoxyquinoline (fixed enol).[2]
Method A: UV-Vis Spectrophotometry (The Albert-Phillips Method)

Objective: Calculate


 by comparing molar extinction coefficients (

).

Reagents:

  • Analyte: 4-Hydroxyquinoline (Parent).[2][4][6][7][8][9][10]

  • Standard A (Keto): N-methyl-4-quinolone.[4]

  • Standard B (Enol): 4-methoxyquinoline.[2][4]

  • Solvent: High-purity buffer (pH 7.0) or Ethanol.[2][3][4][5]

Protocol:

  • Preparation: Prepare

    
     M solutions of the Parent, Standard A, and Standard B in the chosen solvent.
    
  • Scan: Record UV spectra from 200–400 nm.

  • Identify

    
    : 
    
    • The Keto form typically shows a distinct, intense band around 330–340 nm .[1][2][3][4]

    • The Enol form typically absorbs at lower wavelengths (~300–310 nm ) with different fine structure.[2][4]

  • Calculation: Assuming the parent compound is a mixture of species contributing to absorbance:

    
    
    Where 
    
    
    
    is the mole fraction.[2][3][4]

    If measurements are taken at a wavelength where the Enol has negligible absorbance (e.g., >330 nm for many derivatives):

    
    
    
    
    
    [2][3][4]
Method B: Computational Prediction (DFT)[2][3][4]

For novel drug candidates where synthesis of "locked" standards is difficult, use Density Functional Theory.[1][2][3][4]

Workflow:

  • Software: Gaussian / ORCA.

  • Level of Theory: B3LYP/6-311++G(d,p) (Standard for organic tautomers).[2][3]

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) is mandatory.[2][3][4] Gas phase calculations will erroneously predict the Enol form.[2][4]

  • Calculation:

    
    
    
    
    
    [2][3][4]

Workflow Visualization

ExperimentalWorkflow cluster_prep Step 1: Synthesis of Standards cluster_measure Step 2: Spectral Acquisition Start Start: Tautomer Determination MakeKeto Synthesize N-Methyl-4-Quinolone (Locked Keto) Start->MakeKeto MakeEnol Synthesize 4-Methoxyquinoline (Locked Enol) Start->MakeEnol UVScan UV-Vis Scan (200-400nm) Identify distinct bands MakeKeto->UVScan MakeEnol->UVScan Calc Step 3: Calculate KT Ratio of Absorbance or Integration UVScan->Calc NMRScan 1H/13C NMR (DMSO-d6) Check C4 shift (~177 vs 160 ppm) NMRScan->Calc Confirmation Result Final Output: Dominant Tautomer & Constant Calc->Result

Caption: Figure 2. Experimental workflow for determining tautomeric constants using the "Locked Derivative" method.

Implications for Drug Discovery[2][3][5]

  • Binding Affinity: Most biological targets for quinolones (e.g., bacterial DNA gyrase) require the 4-quinolone motif.[2][4] The C=O group acts as a critical hydrogen bond acceptor, and the N-H group acts as a donor.[1][2][4] If a substituent forces the molecule into the enol form (e.g., by steric clash or electronic withdrawal), potency often drops 100-fold.[1][2][3][4]

  • Solubility: The keto form is significantly more polar.[2][4] In drug formulation, this affects logP and membrane permeability.[1][2][3][4] The high lattice energy of the keto form (due to intermolecular H-bonding dimers) often leads to low aqueous solubility despite its polarity.[2]

  • Chelation: The 4-quinolone oxygen (C4=O) and the adjacent carboxylate (usually at C3) form a critical chelation site for Mg²⁺ ions, which is essential for the mechanism of action of fluoroquinolones.[2][4] The enol form disrupts this geometry.[2]

References

  • Albert, A., & Phillips, J. N. (1956). Ionization Constants of Heterocyclic Substances.[1][2][3][4] Part II. Hydroxy-derivatives of Nitrogenous Six-membered Rings.[2][11] Journal of the Chemical Society, 1294–1304.[2][3] [2][3]

  • Katritzky, A. R., et al. (2010). Tautomerism in Drug Discovery, Design, and Delivery.[1][2][3][4] Advances in Heterocyclic Chemistry, 100, 1-180.[1][2][3] (Foundational text on heterocycle tautomerism).

  • Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006). Tautomerism of 4-Hydroxy-4(1H) quinolone.[1][2][3][7] Heterocyclic Communications, 12(5), 319-324.[1][2][3]

  • Frank, J., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters.[1][2][3] Journal of Organic Chemistry, 80(24), 12079–12087.[1][2][3][4] [2][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.